molecular formula C10H17N5OS B8660748 N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide CAS No. 57773-97-4

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide

Cat. No.: B8660748
CAS No.: 57773-97-4
M. Wt: 255.34 g/mol
InChI Key: ILPNYYBTEBSYSH-UHFFFAOYSA-N
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Description

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group attached to the thiadiazole ring, along with a methylhydrazine carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate to form the intermediate, which is then cyclized to form the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-furamide

Uniqueness

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylhydrazinecarboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group and methylhydrazine carboxamide moiety differentiate it from other thiadiazole derivatives, making it a valuable compound for various research applications.

Properties

CAS No.

57773-97-4

Molecular Formula

C10H17N5OS

Molecular Weight

255.34 g/mol

IUPAC Name

1-amino-3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methylurea

InChI

InChI=1S/C10H17N5OS/c1-15(11)10(16)12-9-14-13-8(17-9)7-5-3-2-4-6-7/h7H,2-6,11H2,1H3,(H,12,14,16)

InChI Key

ILPNYYBTEBSYSH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=NN=C(S1)C2CCCCC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methylhydrazine (0.3 mole) in methylene chloride (150 ml) is charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. 5-cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate dimer (0.1 mole) is then added, with stirring, at room temperature. After the addition is completed the reaction mixture is heated at reflux for a period of about 4 hours. After this time the reaction mixture is stripped of solvent and excess hydrazine to yield the desired product 2-methyl-4-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)semicarbazide as the residue.
Name
methylhydrazine
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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